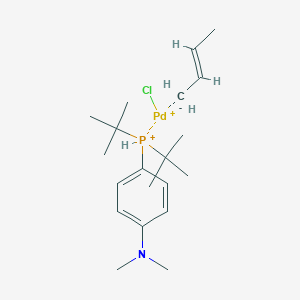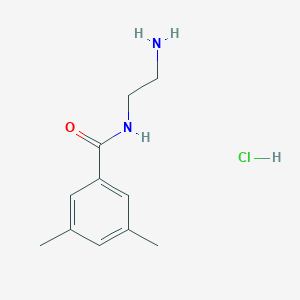
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile, also known as 5-CP-2-CN, is an organonitril compound with potential applications in scientific research. It is a substituted pyridine derivative with a 4'-chloro-phenyl group and a 2-chloro-3-pyridineacetonitrile group. This compound is of interest due to its potential as a building block for the synthesis of more complex molecules. It has been used in some research applications, such as drug synthesis and drug delivery, as well as in biochemical and physiological studies.
科学的研究の応用
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has been used in various scientific research applications, such as drug synthesis and drug delivery. It has been used to synthesize various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of a variety of other molecules, including polymers, peptides, and nucleosides. In addition, 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has been used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism.
作用機序
The mechanism of action of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile is not fully understood. However, it is believed that the 4'-chloro-phenyl group of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile acts as an electron-withdrawing group, which increases the electron density of the nitrogen atom in the 2-chloro-3-pyridineacetonitrile group. This increased electron density reduces the pKa of the nitrogen atom, making it more acidic and thus more reactive. This increased reactivity allows 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile to participate in various reactions, such as nucleophilic substitution reactions and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile are not yet fully understood. However, it is believed that 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile may have an effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile may have an effect on the expression of certain genes and on the activity of certain proteins.
実験室実験の利点と制限
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized from commercially available reagents. In addition, it can be used in a variety of reactions, such as nucleophilic substitution reactions and addition reactions.
However, 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile also has some limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture. In addition, it can be toxic if ingested or inhaled and should be handled with caution.
将来の方向性
There are several potential future directions for the use of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile. It could be used in the synthesis of more complex molecules, such as peptides and nucleosides. It could also be used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. In addition, it could be used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism. Finally, it could be used to study the effects of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile on gene expression and protein activity.
合成法
The synthesis of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile can be achieved in two steps. The first step involves the reaction of 4'-chloro-phenyl-2-chloro-3-pyridineacetonitrile with ethyl bromoacetate in the presence of sodium hydride. This reaction yields 5-(4'-chlorophenyl)-2-chloro-3-pyridineacetonitrile. The second step involves the reaction of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile with ethyl bromoacetate in the presence of sodium hydride to yield 3-(4'-chlorophenyl)-2-chloro-2-methyl-3-pyridineacetonitrile.
特性
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-3-1-9(2-4-12)11-7-10(5-6-16)13(15)17-8-11/h1-4,7-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXCBOZRMTMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)


![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)





